molecular formula C10H11FN4O B1482530 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098136-18-4

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482530
CAS RN: 2098136-18-4
M. Wt: 222.22 g/mol
InChI Key: MCJCCNOPGNWLMR-UHFFFAOYSA-N
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Description

“(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C10H11FN4O . It has a molecular weight of 222.22 g/mol.

Scientific Research Applications

Antimicrobial Activity

A series of compounds related to pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, certain compounds with methoxy groups have shown high antimicrobial activity, suggesting the importance of substituent effects on the biological activity of these molecules (Satyender Kumar et al., 2012).

Fluorescent Properties

The photochemical properties of certain pyrazoline derivatives, including fluorescence in polar solvents like methanol, have been studied. These compounds exhibit greater fluorescence and similar stability to light compared to their unsubstituted analogues, indicating their potential use in fluorescent applications (J. Lin et al., 1977).

Synthesis of Fluorinated Compounds

Research into the synthesis of fluorine-substituted pyrazolyl derivatives has led to the development of novel compounds with potential biological activity. For example, the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles has been reported, where some of these compounds have shown promising antibacterial activity against a variety of bacterial strains (Amol V. Gadakh et al., 2010).

Anticancer and Antimicrobial Agents

New pyrazoline derivatives have been synthesized and investigated for their potential as anticancer and antimicrobial agents. These compounds have been subjected to in vitro studies against cancer cell lines and pathogenic bacteria, showing notable efficacy. This highlights the versatility of pyrazoline derivatives in therapeutic applications (Kanubhai D. Katariya et al., 2021).

Supramolecular Chemistry

Studies on the interaction between pyrazole-derived ligands and metal ions have led to the formation of complex supramolecular structures. These structures, such as triple-strand helical supramolecular complexes, demonstrate the potential of pyrazole derivatives in constructing advanced materials with unique properties (M. Lam et al., 1997).

properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-6,16H,1,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCCNOPGNWLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

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